8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one
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Overview
Description
8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including a dimethylamino group, a hydroxy group, a methoxy group, and a phenyl group. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the dimethylamino group: This step involves the alkylation of the chromen-4-one core with a dimethylamine source, such as dimethylamine hydrochloride, in the presence of a base like sodium hydride.
Methoxylation and hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one: Lacks the dimethylamino group, which may result in different chemical and biological properties.
8-((methylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one: Contains a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
8-((dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the dimethylamino group, hydroxy group, methoxy group, and phenyl group in 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one confers unique chemical and biological properties that distinguish it from similar compounds. These functional groups contribute to its reactivity, solubility, and potential therapeutic effects, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(2)11-13-14(21)9-17(23-3)18-15(22)10-16(24-19(13)18)12-7-5-4-6-8-12/h4-10,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCYZBSYGOKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C(=C(C=C1O)OC)C(=O)C=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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